molecular formula C4H6ClN3S B6220087 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride CAS No. 2758004-62-3

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride

Cat. No.: B6220087
CAS No.: 2758004-62-3
M. Wt: 163.6
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Description

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, a sulfur atom, and a chlorine ion.

Preparation Methods

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride can be synthesized through various methods. One common method involves the reaction of 2-chloro-5-nitrobenzothiazole with hydrazine hydrate in the presence of a reducing agent. The solid product is then gathered and crystallized from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrazine hydrate.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrazine hydrate, oxidizing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: This compound is explored for its potential therapeutic applications, particularly in medicinal chemistry for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride exerts its effects involves interaction with molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride can be compared with other similar heterocyclic compounds, such as:

  • Pyrazolo[3,4-d]thiazoles
  • Pyrazolo[4,3-d]thiazoles
  • Pyrazolo[4,3-b][1,4]thiazines
  • Pyrazolo[3,4-b][1,4]thiazines

These compounds share structural similarities but may differ in their chemical properties, biological activities, and potential applications. The uniqueness of this compound lies in its specific ring structure and the presence of a chlorine ion, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

2758004-62-3

Molecular Formula

C4H6ClN3S

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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